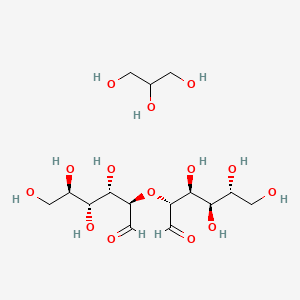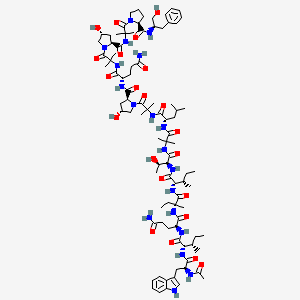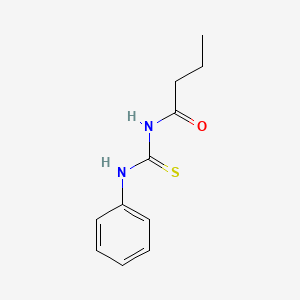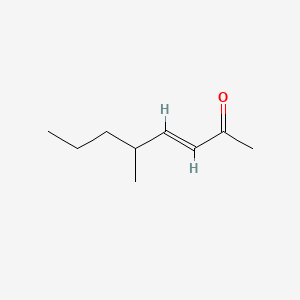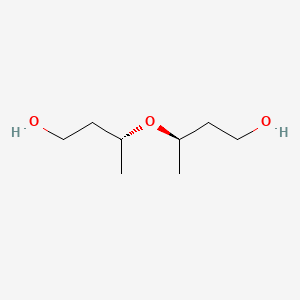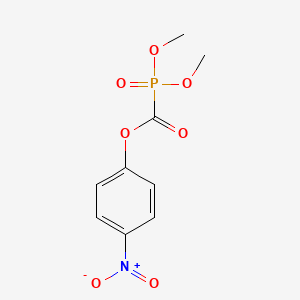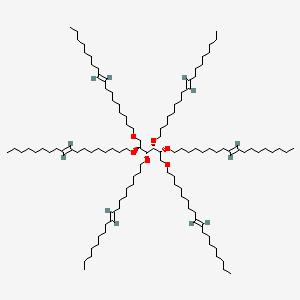
Hydroxy(methacrylato-O)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(methacrylato-O)magnesium can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with magnesium hydroxide under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(methacrylato-O)magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the methacrylate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while reduction can produce methacrylic alcohol. Substitution reactions can lead to a variety of methacrylate derivatives .
Scientific Research Applications
Hydroxy(methacrylato-O)magnesium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hydroxy(methacrylato-O)magnesium exerts its effects involves its interaction with various molecular targets and pathways. The methacrylate group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the magnesium ion can interact with biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Magnesium methacrylate
- Magnesium acrylate
- Magnesium hydroxide
Uniqueness
Hydroxy(methacrylato-O)magnesium is unique due to its combination of the methacrylate group and magnesium ion, which imparts distinct chemical and physical properties. Compared to magnesium methacrylate and magnesium acrylate, this compound offers enhanced reactivity and stability. Its hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
97171-78-3 |
|---|---|
Molecular Formula |
C4H6MgO3 |
Molecular Weight |
126.39 g/mol |
IUPAC Name |
magnesium;2-methylprop-2-enoate;hydroxide |
InChI |
InChI=1S/C4H6O2.Mg.H2O/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);;1H2/q;+2;/p-2 |
InChI Key |
OWQFHNKFMWZJKG-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)[O-].[OH-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


